

PSI-6130: A Technical Guide to a Pioneering Nucleoside Polymerase Inhibitor

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Compound of Interest

Compound Name: PSI-6130

Cat. No.: B1678262

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For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-6130, also known as R 1656, is a potent and selective cytidine nucleoside analog that has been a significant subject of research in the field of antiviral drug development, particularly for the treatment of Hepatitis C Virus (HCV) infection.[1][2] As a nucleoside polymerase inhibitor, it targets the HCV NS5B RNA-dependent RNA polymerase, an enzyme crucial for the replication of the viral genome.[1][2] This technical guide provides a comprehensive overview of **PSI-6130**, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Chemical Properties

PSI-6130 is chemically known as β -D-2'-deoxy-2'-fluoro-2'-C-methylcytidine.[3] Its development has also involved a prodrug, R7128 (also known as RG7128), which is a 3',5'-diisobutyl ester of **PSI-6130**, designed to improve its pharmacokinetic properties.

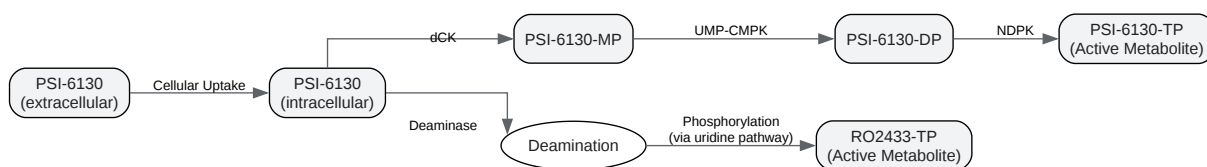
Property	Value
Chemical Formula	C10H14FN3O4
Molecular Weight	259.24 g/mol
CAS Number	817204-33-4
IUPAC Name	4-amino-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)pyrimidin-2(1H)-one

Mechanism of Action

The antiviral activity of **PSI-6130** is dependent on its intracellular conversion to the active triphosphate form, **PSI-6130-TP**. This metabolic activation is a critical step in its mechanism of action.

Metabolic Activation Pathway

PSI-6130 enters the host cell and undergoes a series of phosphorylation steps, catalyzed by host cell kinases, to form the active triphosphate metabolite. This process is initiated by deoxycytidine kinase (dCK).



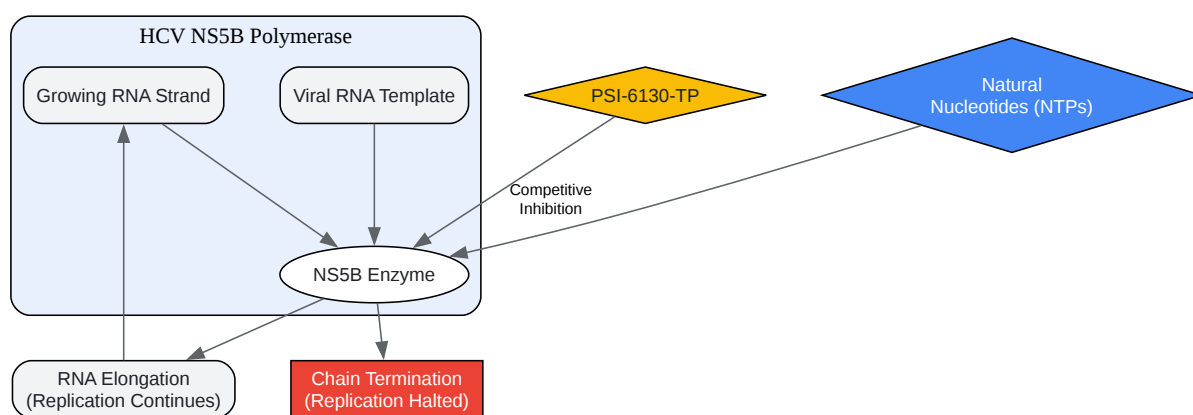
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Caption: Metabolic activation pathway of **PSI-6130**.

Interestingly, **PSI-6130** can also be metabolized to a uridine analog, β -d-2'-deoxy-2'-fluoro-2'-C-methyluridine (RO2433), which is then also converted to its active triphosphate form (RO2433-TP). Both **PSI-6130-TP** and RO2433-TP are potent inhibitors of the HCV NS5B polymerase.

Inhibition of HCV NS5B Polymerase

The active triphosphate form, **PSI-6130-TP**, acts as a competitive inhibitor of the natural nucleotide substrates for the HCV NS5B RNA-dependent RNA polymerase. Upon incorporation into the growing viral RNA chain, it leads to premature chain termination, thus halting viral replication.



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Caption: Inhibition of HCV NS5B polymerase by **PSI-6130-TP**.

Quantitative Efficacy Data

The antiviral activity of **PSI-6130** has been quantified in various in vitro assays. The following tables summarize the reported IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values.

In Vitro Inhibition of HCV NS5B Polymerase

Compound	Target	Assay Condition	IC50 (μM)	Reference
PSI-6130-TP	Recombinant HCV Con1 NS5B	Heteropolymeric RNA template	0.13	
PSI-6130-TP	HCV Replicase	0.34		
PSI-6130	HCV Replication	0.6		

Antiviral Activity in HCV Replicon Systems

Compound	HCV Genotype	Cell Line	EC50 (μM)	EC90 (μM)	Reference
PSI-6130	GT-1b (Con1)	0.51			
PSI-6130	GT-1a (H77)	0.30			
PSI-6130	GT-1b (unspecified)	Subgenomic replicon	4.6 ± 2.0		
PSI-6130	GT-1b Clinical Isolates (n=5)	Transient replicons	0.60 - 1.41		
PSI-6130	GT-1a Clinical Isolates (n=16)	Transient replicons	0.20 - 0.43		

Resistance Profile

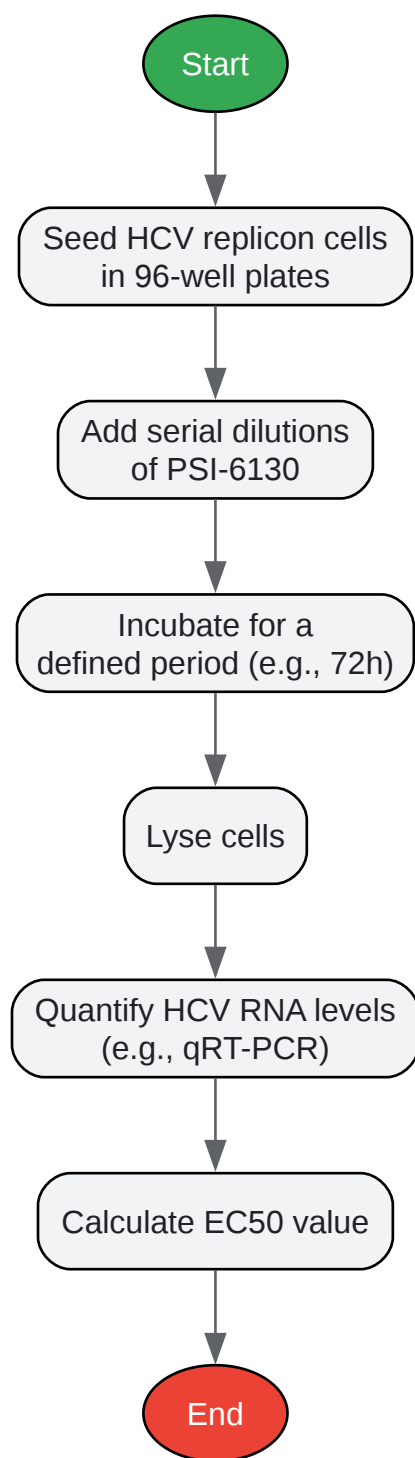
Studies on the resistance profile of **PSI-6130** have shown that it has a high barrier to resistance. Long-term exposure of HCV replicon cells to **PSI-6130** can lead to the selection of the S282T substitution in the NS5B polymerase. However, this mutation confers only a moderate (three- to six-fold) loss of sensitivity to the compound. Importantly, variants with low-level resistance to **PSI-6130** have been shown to lack cross-resistance with other nucleoside inhibitors like R1479.

Experimental Protocols

HCV Replicon Assay

This assay is used to determine the antiviral activity of a compound against HCV replication in a cell-based system.

Workflow:



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